molecular formula C15H14INO2 B2893653 N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide CAS No. 478040-58-3

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide

Cat. No.: B2893653
CAS No.: 478040-58-3
M. Wt: 367.186
InChI Key: UXOFQMISTCGMPW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a hydroxy-phenylethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-1-phenylethyl)-4-iodobenzamide.

    Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-4-aminobenzamide.

    Substitution: Formation of N-(2-hydroxy-1-phenylethyl)-4-azidobenzamide.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxy and iodine groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanamide
  • N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-hydroxy-1-phenylethyl)-N’-phenylurea

Uniqueness

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where halogenated compounds are preferred, such as in radiolabeling for imaging studies or in the synthesis of halogenated pharmaceuticals.

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFQMISTCGMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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